Bis(4-tert-butylphenyl)iodanium iodide

Photoacid Generator Efficiency Dill C Parameter 248 nm Lithography

Research-grade diaryliodonium salt supply often suffers from anion inconsistency, limiting in-house PAG development. This iodide precursor solves that, enabling direct metathesis to any desired anion. - Precisely the iodide form: versatile precursor for triflate, nonaflate, hexafluorophosphate PAGs via anion exchange. - Proven performance backbone: Cation structure delivers 20-40% higher Dill C rate constant vs. triphenylsulfonium salts. - High solubility: Enables PAG loadings >10 wt% in PGMEA without crystallization, critical for ultra-thin resist films. - Validated photolytic baseline: Half-life of 39.2 s under 254 nm irradiation supports degradation and ecotoxicity modeling.

Molecular Formula C20H26I2
Molecular Weight 520.2 g/mol
CAS No. 111329-06-7
Cat. No. B14313972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-tert-butylphenyl)iodanium iodide
CAS111329-06-7
Molecular FormulaC20H26I2
Molecular Weight520.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[I-]
InChIInChI=1S/C20H26I.HI/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1
InChIKeyDHTULLYKOQYCTL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-tert-butylphenyl)iodanium Iodide as a Distinct Diaryliodonium Cation Source


Bis(4-tert-butylphenyl)iodanium iodide belongs to the diaryliodonium salt class, a family of hypervalent iodine compounds that function as electrophilic arylating reagents and, critically, as photoacid generators (PAGs) in chemically amplified photoresists [1]. Its molecular architecture features two electron‑rich 4‑tert‑butylphenyl rings bonded to a central iodine(III) cation, paired with an iodide counter‑ion. This iodide form serves as the fundamental ionic precursor from which a broad range of PAGs with different anions (triflate, nonaflate, hexafluorophosphate) are derived via metathesis [2]. The steric and electronic signature of the tert‑butyl substituents differentiates it fundamentally from simpler diaryliodonium congeners such as diphenyliodonium or bis(4‑methylphenyl)iodonium, imparting measurably superior photoacid generation efficiency, enhanced solubility in key resist solvents, and improved lithographic contrast.

PAG class Diaryliodonium cation source for DUV/vac‑UV photoacid generation
Precursor Iodide form enables metathesis to triflate, nonaflate, or PF₆ salts
Lithography Reported higher acid generation efficiency in KrF/157 nm resist studies

Performance Advantages Over Triphenylsulfonium and Diphenyliodonium PAGs


In photolithography and photoinitiated manufacturing, the cation structure of the onium salt governs light absorption, quantum yield, acid diffusion, and resist contrast. Simply substituting one diaryliodonium salt for another without accounting for aryl‑ring substitution leads to measurable losses in throughput and resolution. As the evidence below demonstrates, the 4‑tert‑butylphenyl cation consistently outperforms the widely used triphenylsulfonium cation in photoacid generation rate constants [1] and delivers higher contrast in chemically amplified resists compared with simple phenyl or alkyl substituents [2]. These differences are not marginal for high‑volume semiconductor fabrication or precision photocuring, where a 20% gain in Dill C directly translates into faster scan speeds or reduced exposure dose.

Target cation
Bis(4‑tert‑butylphenyl)iodanium: Reported 20–40% higher Dill C vs. triphenylsulfonium at 248 nm; ~40× PGMEA solubility vs. diphenyliodonium.
Common alternative
Triphenylsulfonium or diphenyliodonium salts: Lower photoacid yield and insufficient solubility may require dose adjustment or co‑solvents, altering resist contrast.
Resist outcome
t‑Butylphenyl cation enhances dissolution inhibition; contrast improvement attributed to steric bulk.
Substitution impact
Simple aryl or alkyl cations may not replicate contrast gains; sidewall profile and line‑width roughness may differ.

Quantitative Evidence for Superior Photoacid Generation and Resist Performance


Higher Photoacid Generation Rate at 248 nm vs. Triphenylsulfonium Salts

When formulated in poly(p‑hydroxystyrene) (PHOST) and exposed at 248 nm, bis(4‑tert‑butylphenyl)iodonium triflate (TBI‑Tf) and its nonaflate analog (TBI‑Nf) yielded Dill C rate constants of 0.055 cm² mJ⁻¹ and 0.056 cm² mJ⁻¹, respectively. Under identical conditions, the corresponding triphenylsulfonium salts TPS‑Tf and TPS‑Nf exhibited markedly lower values of 0.046 cm² mJ⁻¹ and 0.040 cm² mJ⁻¹ [1]. The tert‑butylphenyl cationic core therefore delivers a 20% (triflate) to 40% (nonaflate) improvement in photoacid generation efficiency.

Dill C rate constant
Head-to-head
TBI‑Tf 0.055 vs TPS‑Tf 0.046 cm² mJ⁻¹ (+20%); TBI‑Nf 0.056 vs TPS‑Nf 0.040 (+40%) at 248 nm in PHOST
Reported higher acid generation efficiency supports photospeed improvement studies.
PHOST matrix, 248 nm KrF laser, normalized capacitance method.
Photoacid Generator Efficiency Dill C Parameter 248 nm Lithography

Superior Photoacid Generation Efficiency Ranking at 157 nm

In a 157‑nm candidate resist polymer poly(NBHFA‑co‑NBTBE), the photoacid generation efficiency of four ionic PAGs was measured and ranked as: bis(4‑tert‑butylphenyl)iodonium perfluoro‑1‑butanesulfonate (BBI‑Nf) > bis(4‑tert‑butylphenyl)iodonium triflate (BBI‑Tf) > bis(4‑tert‑butylphenyl)iodonium perfluoro‑1‑octanesulfonate (BBI‑PFOS) > triphenylsulfonium perfluoro‑1‑butanesulfonate (TPS‑Nf) [1]. All three bis(4‑tert‑butylphenyl)iodonium salts surpassed the triphenylsulfonium comparator, with BBI‑Nf emerging as the most efficient.

157 nm PAG efficiency rank
Cross-study
BBI‑Nf > BBI‑Tf > BBI‑PFOS > TPS‑Nf (all three BBI salts surpassed TPS‑Nf)
Rank order positions bis(4‑tert‑butylphenyl)iodonium as top efficiency in tested set.
Poly(NBHFA‑co‑NBTBE), 157 nm F₂ laser; exact quantum yields not provided.
157 nm Lithography Photoacid Generator Efficiency Perfluoroalkyl Sulfonate

Enhanced Solubility in PGMEA vs. Diphenyliodonium Triflate

The solubility of bis(4‑tert‑butylphenyl)iodonium perfluoro‑1‑butanesulfonate in propylene glycol methyl ether acetate (PGMEA), the predominant spin‑coating solvent in semiconductor photoresist processing, is approximately 40% w/w . In contrast, the structurally simpler diphenyliodonium triflate exhibits a PGMEA solubility of only ~1% w/w . While different counter‑ions contribute, the steric separation and lipophilic character imparted by the tert‑butyl groups are the primary drivers of this approximately 40‑fold solubility advantage.

PGMEA solubility
Data to verify
~40% w/w (BBI‑PFOS) vs ~1% w/w (diphenyliodonium triflate); approximately 40‑fold difference
Higher loading capacity supports spin‑coating without co‑solvent; verify per batch.
Technical datasheet values; ambient temperature, electronic‑grade material.
Resist Formulation Solubility PGMEA Coating Uniformity

Resist Contrast Enhancement with t-Butylphenyl Cations

A comparative resist study demonstrated that replacing phenyl or alkyl substituents on the cation of onium‑type PAGs with t‑butylphenyl groups systematically increases resist contrast, primarily through enhanced dissolution inhibition [1]. Although explicit numerical contrast values were not disclosed in the conference proceeding, the qualitative trend is consistently observed in both iodonium and sulfonium systems and is attributed to the steric bulk and hydrophobic nature of the tert‑butyl moiety.

Resist contrast
Class-level
t‑Butylphenyl substituent systematically increases resist contrast vs. phenyl/alkyl groups (qualitative trend)
Supports steep sidewall research; exact contrast values not disclosed.
Conference proceeding data; dissolution inhibition mechanism inferred.
Chemically Amplified Resist Contrast t‑Butylphenyl Substituent

High-Value Application Scenarios Leveraging Quantified Performance


KrF Photoresist Formulation for Maximum Photospeed

The 20–40% increase in Dill C rate constant relative to triphenylsulfonium salts [Berger & Henderson 2004] makes bis(4‑tert‑butylphenyl)iodonium‑based PAGs the preferred choice for 248 nm chemically amplified resists where throughput is paramount. Formulators can either reduce exposure dose to extend scanner lifetime or maintain dose and achieve higher acid concentration for improved deprotection contrast.

High-Resolution 157 nm and Vacuum-UV Lithography Research

The unambiguous efficiency ranking BBI‑Nf > BBI‑Tf > BBI‑PFOS > TPS‑Nf at 157 nm [Shimizu et al. 2006] positions the bis(4‑tert‑butylphenyl)iodonium cation as the benchmark ionic PAG for experimental vac‑UV resist platforms. Procuring the iodide precursor enables in‑house salt metathesis to any desired anion, giving researchers maximum flexibility in acid strength and solubility tuning.

PGMEA-Based Formulations Requiring High PAG Loading

With a PGMEA solubility approximately 40‑fold higher than that of diphenyliodonium triflate [Sigma‑Aldrich; Parchem], bis(4‑tert‑butylphenyl)iodonium derivatives allow PAG loadings well above 10 wt% without crystallization or phase separation. This is essential for ultra‑thin resist films and for applications such as directed self‑assembly where high acid density near the interface is needed.

Environmental Fate Assessment of Iodonium Process Chemicals

The quantitative photolytic half‑life of 39.2 s under 254 nm irradiation and 33% transformation at 25 mJ cm⁻² [Niu et al. 2022] provide a validated baseline for environmental risk modeling in semiconductor fabrication facilities. The bis(4‑tert‑butylphenyl)iodonium cation serves as a model compound for studying the degradation kinetics and ecotoxicity of diaryliodonium PAGs, and the iodide form is directly suitable for such analytical investigations.

Application
Selection Property
Validation Focus
KrF photoresist photospeed
Dill C rate constant advantage over triphenylsulfonium
Exposure dose reduction / deprotection contrast studies
157 nm / vac‑UV resist research
Highest acid generation rank in tested ionic PAG set
Resolution and acid yield verification in experimental platforms
High-loading PGMEA formulations
~40% w/w solubility without crystallization
Film homogeneity and photospeed at elevated PAG loadings
Environmental fate assessment
Quantified photolytic half‑life (39.2 s at 254 nm)
Degradation kinetics and ecotoxicity modeling for PAGs
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